molecular formula C12H14ClNO2 B1423019 5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one CAS No. 1334149-48-2

5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one

Cat. No.: B1423019
CAS No.: 1334149-48-2
M. Wt: 239.7 g/mol
InChI Key: XYPXKAUXYJTSMD-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Plech et al. (2011) focused on the synthesis of novel N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These compounds were evaluated for their antibacterial activity against several Gram-positive and Gram-negative bacterial strains, demonstrating significant antibacterial properties Plech, T., Wujec, M., Kaproń, B., Kosikowska, U., & Malm, A. (2011). Heteroatom Chemistry, 22, 737-743.

Fungicidal Activity

Xin and Key (2007) reported on the synthesis and characterization of novel 5-Arylpyrazole derivatives, demonstrating their fungicidal activity against various pathogens. This indicates the potential of such derivatives in agricultural applications to protect crops from fungal infections Xin, L., & Key, M. (2007). Chinese Journal of Applied Chemistry.

Crystal Structure and Docking Studies

Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of two tetrazole derivatives, providing insights into their potential as cyclooxygenase-2 (COX-2) inhibitors. This research contributes to the understanding of how these compounds interact with biological targets, paving the way for the development of new therapeutic agents Al-Hourani, B. J., El‐Barghouthi, M., McDonald, R., Al-Awaida, W., & Wuest, F. (2015). Journal of Molecular Structure, 1101, 21-27.

Chemical and Spectroscopic Properties

Hunter and McNab (2010) explored the chemical and spectroscopic properties of the 3-hydroxythiophene system, providing a comparative analysis with the corresponding 3-hydroxypyrroles. This study sheds light on the reactivity and potential applications of these compounds in various chemical reactions Hunter, G., & McNab, H. (2010). New Journal of Chemistry, 34, 2558-2563.

Properties

IUPAC Name

5-(3-chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-14-11(16)6-9(7-15)12(14)8-3-2-4-10(13)5-8/h2-5,9,12,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPXKAUXYJTSMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)CO)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one
Reactant of Route 2
5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one
Reactant of Route 3
5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one
Reactant of Route 4
5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one
Reactant of Route 5
5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one
Reactant of Route 6
5-(3-Chlorophenyl)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one

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